6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery. The compound's chemical formula is with a molecular weight of 227.06 g/mol, and it is recognized by the CAS number 1638771-12-6 .
The synthesis of 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves several key steps:
Recent advancements in synthetic methods have introduced variations such as Cu-catalyzed reactions and microwave-assisted synthesis, which enhance efficiency and reduce reaction times compared to traditional methods .
The molecular structure of 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine features a bromine atom at the sixth position and a methyl group at the seventh position of the pyrrolo[2,3-d]pyrimidine ring system. The structural formula can be represented using SMILES notation as CN1C(Br)=CC2=C/N=C(N)\N=C\21
.
The compound exhibits a heterocyclic framework that contributes to its chemical reactivity and biological properties. Its three-dimensional conformation can significantly influence its interactions with biological targets.
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can participate in several types of chemical reactions:
For substitution reactions, sodium iodide in acetone is commonly used for halogen exchange. Oxidation may involve agents like oxone in dimethylformamide under mild conditions, while reduction can be achieved using sodium borohydride in methanol .
The mechanism of action for 6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is not fully elucidated but is believed to involve interactions with specific enzymes or receptors within biological systems. These interactions may lead to alterations in cell signaling pathways or gene expression patterns.
Studies suggest that this compound may influence cellular metabolism and potentially exhibit therapeutic effects through enzyme inhibition or activation mechanisms .
The compound appears as a solid with a purity of approximately 97%. Its melting point and solubility characteristics are not extensively documented but are critical for practical applications.
Key chemical properties include:
These properties influence its reactivity and suitability for various applications in research and industry .
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has potential applications in scientific research, particularly in drug development due to its structural similarity to other biologically active compounds. It may serve as a scaffold for designing new therapeutics targeting specific diseases such as cancer or neurodegenerative disorders.
Furthermore, ongoing research into its biochemical interactions may reveal novel mechanisms that could lead to innovative treatments or diagnostic tools in medicine .
The C6-bromine atom in pyrrolopyrimidines serves as an optimal handle for C–C and C–heteroatom bond formation via copper-catalyzed cross-coupling. These reactions exploit the electron-deficient nature of the pyrrolopyrimidine ring, facilitating oxidative addition with copper complexes. Key methodologies include:
Table 2: Copper-Mediated Functionalization at C6
Reaction Type | Conditions | Key Parameters | Yield (%) |
---|---|---|---|
C–N Coupling | CuI/phenanthroline, Cs₂CO₃, toluene, 110°C | Electron-poor anilines favored | 70–85 |
Cyanation | CuCN, DMF, MW 150°C, 1 h | Requires excess CuCN | >90 |
Sonogashira | Pd(PPh₃)₄/CuI, Et₃N, 60°C | Tolerant of aryl/alkyl alkynes | 75–82 |
Microwave irradiation significantly accelerates the synthesis of the pyrrolopyrimidine core, reducing reaction times from hours to minutes while improving regioselectivity and yield. Two dominant strategies are employed:
Regioselective N-methylation at the 7-position (vs. the more nucleophilic N1 or exocyclic amines) requires precise protecting group manipulation. Critical approaches include:
Table 3: Protecting Group Strategies for N7-Methylation
Protecting Group | Methylation Conditions | Deprotection Method | N7 Selectivity |
---|---|---|---|
Boc | CH₃I, K₂CO₃, DMF, 25°C | TFA/CH₂Cl₂ (1:1) | >95% |
Tosyl | CH₃I, Ag₂O, DMF, 40°C | Mg/MeOH, reflux | 90% |
None (pre-halogenated) | CH₃OTf, DIPEA, CH₃CN, 60°C | Not required | >99% |
Continuous flow systems enhance the synthesis of halogenated pyrrolopyrimidines by improving heat/mass transfer and reaction control. Key implementations include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: